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Compound of Interest

Compound Name: Aluminum-26

Cat. No.: B1230959

Technical Support Center: 26Al Measurements

This technical support center provides troubleshooting guidance and answers to frequently
asked questions regarding the correction for atmospheric background in cosmogenic 26Al
measurements using Accelerator Mass Spectrometry (AMS).

Frequently Asked Questions (FAQSs)

Q1: What is the difference between in-situ produced 26Al and atmospheric 26AI?

Al: In-situ produced 26Al is formed within minerals at the Earth's surface through the
interaction of cosmic rays with atoms in the crystal lattice, primarily silicon and aluminum.[1] Its
concentration is a key tool for dating geological surfaces and measuring erosion rates.
Atmospheric 26Al, on the other hand, is produced in the upper atmosphere when cosmic ray
protons cause spallation of argon atoms.[2] This atmospheric 26Al can be deposited on the
Earth's surface and contaminate terrestrial samples, acting as a background signal that must
be corrected for.

Q2: Why is it crucial to correct for atmospheric background in 26Al measurements?

A2: Correcting for atmospheric 26Al is essential for obtaining accurate terrestrial exposure
ages and erosion rates. The atmospheric component is a source of contamination that is not
related to the in-situ production history of the sample being studied. Failure to remove this
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background signal will lead to an overestimation of the in-situ 26Al concentration, resulting in
erroneously calculated older exposure ages or slower erosion rates.

Q3: What are the primary sources of background that can affect 26Al measurements?

A3: The main sources of background in 26Al measurements include:

Atmospheric 26Al: Deposition onto the sample in its natural environment or as dust in the
laboratory.

e Procedural Blanks: Contamination introduced during sample processing, including from
chemical reagents, labware, and the laboratory environment.[3]

 Instrumental Background: Background signals inherent to the AMS instrument, including
cross-contamination from previously measured high-level samples.[4][5]

« |sobaric Interference: Interference from 26Mg, the only stable isobar of 26Al.[4]
Q4: How is Accelerator Mass Spectrometry (AMS) used to measure 26Al?

A4: AMS is the standard technique for measuring the low concentrations of 26Al found in
geological samples.[6] The method involves ionizing the sample material, accelerating the ions
to high energies, and then using a series of magnets and detectors to separate 26Al from other
isotopes and isobars based on its mass-to-charge ratio.[4] A major advantage of AMS is its
ability to distinguish 26Al from the interfering isobar 26Mg, often by using an Al- beam, as
magnesium does not form stable negative ions.[6]

Q5: What are "procedural blanks" and how are they used in background correction?

A5: Procedural blanks are samples that are free of the analyte (in this case, in-situ 26Al) but
are processed alongside the actual samples using the same chemical procedures and
reagents.[7][8] They are used to quantify the amount of 26Al contamination introduced during
the entire sample preparation process. The measured 26Al/27Al ratio in the procedural blanks
is then subtracted from the ratio measured in the actual samples to correct for this background
contribution.[9]

Troubleshooting Guide
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Issue 1: High or Inconsistent Procedural Blank Values

e Possible Causes:

[¢]

Contamination from Lab Environment: Dust and aerosols in the laboratory air can contain
atmospheric 26Al.[3]

Contaminated Reagents: Acids and other chemicals used in sample preparation may
contain trace amounts of aluminum. Using lower purity acids can introduce significant
contamination.[3]

Labware Contamination: Glassware can be a source of aluminum contamination.[3]

Cross-Contamination: Residue from high-concentration samples can contaminate
subsequent low-concentration samples in the AMS ion source.[4][5]

e Recommended Solutions:

[¢]

Clean Lab Environment: Perform sample preparation in a clean room or under a HEPA-
filtered hood to minimize dust contamination.[3]

High-Purity Reagents: Use the highest purity acids and reagents available to reduce
background from chemical sources.[3]

Appropriate Labware: Use fluorinated ethylene propylene (FEP) or quartz containers
instead of borosilicate glass to minimize contact and potential contamination.[3]

AMS Quality Control: Run blank samples in the AMS sample wheel before and after high-
level samples to check for and quantify cross-contamination.[4]

Issue 2: Significant Discrepancy Between Different Background Correction Methods

e Possible Causes:

[e]

Low 26Al/27Al Ratios: For samples with 26Al/27Al ratios below 10714, the choice of
background correction method can lead to differences of up to 30% in the final calculated
concentration.[6][10]
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o Low Count Statistics: If only a small number of 26Al counts are recorded during the
measurement, the statistical uncertainty will be high, and different data reduction
algorithms can yield results that differ by 50% or more.[6][10]

¢ Recommended Solutions:

o Method Selection: Carefully consider the dominant source of background (e.g., from
carrier solution vs. sample processing) to choose the most appropriate correction
equation.

o Increase Measurement Time: For samples with low 26Al concentrations, increasing the
AMS measurement time can improve counting statistics and reduce the uncertainty,
leading to better agreement between different correction schemes.[10]

Issue 3: Isobaric Interference from 26Mg
» Possible Causes:

o Incomplete Chemical Separation: Magnesium is often abundant in biological and
geological samples, and if not completely separated from aluminum during sample
preparation, it can interfere with the 26 Al measurement.[4]

e Recommended Solutions:

o Optimize Chemical Purification: Employ robust chemical separation techniques to
selectively isolate aluminum and remove magnesium.

o Utilize AlI- Beams in AMS: A significant advantage of AMS is the ability to use Al~ ion
beams. Since 26Mg does not form stable negative ions, this effectively eliminates the
isobaric interference during the measurement itself.[6]

Experimental Protocols & Data

Experimental Workflow for 26 Al Measurement and
Correction

The general workflow involves sample collection, physical and chemical preparation, AMS
measurement, and data analysis including background correction.
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Caption: Experimental workflow for 26Al analysis.

Methodology for Blank Correction

A critical step in data analysis is the correction for background 26Al introduced during sample
processing.

o Prepare Procedural Blanks: Alongside the actual samples, process one or more procedural
blanks. These typically consist of the 27Al carrier solution without any sample material.

e Measure Blanks via AMS: Measure the 26Al/27Al ratio of the procedural blanks in the same
AMS run as the samples.

o Calculate Average Blank Ratio: Determine the average 26Al/27Al ratio and its standard
deviation from the multiple blank measurements.

« Subtract Blank from Samples: Subtract the average blank ratio from the measured 26Al/27Al
ratio of each sample. The uncertainty of the blank measurement is propagated into the final
uncertainty of the sample measurement.

Quantitative Data Summary

The following tables summarize key quantitative data related to 26Al background correction.

Table 1: Typical 26Al/27Al Ratios for Blanks and Standards
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Sample Type Typical 26Al/127Al Ratio Reference
Procedural Blank 1 (2.05 £ 4.64) x 10715 9]
Procedural Blank 2 (7.1+£1.7)x 107> [10]
Procedural Blank 3 35+1.7x10"14 [9]

Primary Standard 1.82 x 10712 9]

Primary Standard 4.694 x 10712 [9]

Table 2: Impact of Background Correction Method on Low-Level Samples

Significance of

Potential

26Al/27Al Ratio . Difference in Reference
Correction Method
Results
>1x 10714 Less Significant Minor [6]
<1x10714 Highly Significant Up to 30% [6][10]
Very Low Counts (s ) o
Highly Significant Up to 50% or more [6][10]

10)

Visualizing 26Al Sources and Correction Logic

Understanding the different sources of aluminum is key to applying the correct background

correction.
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Caption: Deconstruction of measured 26Al signal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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